Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
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Overview
Description
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene: is a polycyclic aromatic hydrocarbon with the molecular formula C₃₈H₂₀. This compound is known for its complex structure, consisting of multiple fused benzene rings. It is primarily used in nanotechnology, particularly in the optical sensing of current dynamics in light-emitting diode (LED) devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method includes the Diels-Alder reaction followed by oxidative aromatization. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitrated and halogenated derivatives.
Scientific Research Applications
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has several scientific research applications, including:
Nanotechnology: Used in the optical sensing of current dynamics in LED devices.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Chemistry: Utilized as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions facilitate the binding of the compound to specific sites, influencing various biochemical pathways. In nanotechnology, its optical properties are exploited for sensing applications, where it interacts with light to produce measurable signals .
Comparison with Similar Compounds
- 7,8:15,16-Dibenzoterrylene
- Coronene
- Ovalene
Comparison: Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is unique due to its highly fused ring structure, which imparts distinct optical and electronic properties. Compared to similar compounds like 7,8:15,16-Dibenzoterrylene, Coronene, and Ovalene, it exhibits higher stability and stronger π-π interactions, making it more suitable for applications in nanotechnology and material science .
Properties
IUPAC Name |
decacyclo[16.16.2.12,6.119,23.011,35.012,17.028,36.029,34.010,38.027,37]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H20/c1-2-14-24-23(13-1)33-27-17-5-9-21-10-7-19-29(31(21)27)35-25-15-3-4-16-26(25)36-30-20-8-12-22-11-6-18-28(32(22)30)34(24)38(36)37(33)35/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCSERRBCRIJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C=CC=CC5=C6C4=C2C7=CC=CC8=C7C6=CC=C8)C9=CC=CC1=C9C3=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940163 |
Source
|
Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187-96-2 |
Source
|
Record name | Tribenzo(de,h,kl)naphtho(1,2,3,4-rst)tetraphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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